1,3-Benzodioxole, 2-propoxy-
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Overview
Description
1,3-Benzodioxole, 2-propoxy- is an organic compound that features a benzodioxole ring structure with a propoxy group attached This compound is part of the benzodioxole family, which is known for its unique structural properties and versatility in various chemical applications The benzodioxole ring consists of a benzene ring fused with a dioxole ring, which contains two oxygen atoms
Preparation Methods
The synthesis of 1,3-Benzodioxole, 2-propoxy- typically involves the condensation of catechol with propyl halides in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. This reaction forms the dioxole ring by methylenedioxy bridge formation, where the propyl halide acts as the propoxy source. The process requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the product .
Industrial production methods often involve continuous flow processes to enhance efficiency and scalability. For example, the acylation of 1,3-benzodioxole can be performed in a continuous process using a recyclable heterogeneous catalyst, which allows for precise temperature control and reduced waste .
Chemical Reactions Analysis
1,3-Benzodioxole, 2-propoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The presence of the electron-rich dioxole ring makes it susceptible to electrophilic substitution reactions.
Scientific Research Applications
1,3-Benzodioxole, 2-propoxy- has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole, 2-propoxy- involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to act as potent auxin receptor agonists, promoting root growth in plants by enhancing root-related signaling responses . The compound’s structure allows it to bind to receptors and modulate their activity, leading to various physiological effects.
Comparison with Similar Compounds
1,3-Benzodioxole, 2-propoxy- can be compared with other similar compounds, such as:
1,3-Benzodioxole: The parent compound without the propoxy group.
1,4-Benzodioxine: A related compound with a different ring structure, used in similar applications.
Methylenedioxybenzene: Another related compound with a methylenedioxy group, known for its bioactive properties.
Properties
CAS No. |
113439-60-4 |
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Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-propoxy-1,3-benzodioxole |
InChI |
InChI=1S/C10H12O3/c1-2-7-11-10-12-8-5-3-4-6-9(8)13-10/h3-6,10H,2,7H2,1H3 |
InChI Key |
CJOAHQOGAJJDPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1OC2=CC=CC=C2O1 |
Origin of Product |
United States |
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